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molecular formula C10H11NO2 B8364726 2.8-Dimethyl-1,4-benzoxazin-3-one

2.8-Dimethyl-1,4-benzoxazin-3-one

Cat. No. B8364726
M. Wt: 177.20 g/mol
InChI Key: CYUOJAZLGYWLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06191127B1

Procedure details

2-Methyl-6-chloro-1,4-benzoxazin-3-one from 2-amino-4-chlorophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:7](=[O:8])[NH:6][C:5]2[CH:9]=[C:10](Cl)[CH:11]=[CH:12][C:4]=2[O:3]1.N[C:15]1C=C(Cl)C=CC=1O>>[CH3:1][CH:2]1[C:7](=[O:8])[NH:6][C:5]2[CH:9]=[CH:10][CH:11]=[C:12]([CH3:15])[C:4]=2[O:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OC2=C(NC1=O)C=C(C=C2)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1OC2=C(NC1=O)C=CC=C2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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